molecular formula C7H11N3 B1285298 4-Isopropylpyrimidin-2-amine CAS No. 5782-70-7

4-Isopropylpyrimidin-2-amine

Cat. No.: B1285298
CAS No.: 5782-70-7
M. Wt: 137.18 g/mol
InChI Key: AVRNZAITOUMSPB-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. The structure of this compound consists of a pyrimidine ring substituted with an isopropyl group at the 4-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-isopropylpyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted pyrimidines .

Scientific Research Applications

4-Isopropylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its structural versatility.

Mechanism of Action

The mechanism of action of 4-Isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

    2-Aminopyrimidine: A basic pyrimidine derivative with an amino group at the 2-position.

    4,6-Dichloropyrimidine: A pyrimidine derivative with chlorine atoms at the 4 and 6 positions.

    5-Fluoropyrimidine: A fluorinated pyrimidine used in various pharmaceutical applications.

Uniqueness: 4-Isopropylpyrimidin-2-amine is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and industrial applications .

Properties

IUPAC Name

4-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNZAITOUMSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562457
Record name 4-(Propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5782-70-7
Record name 4-(1-Methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5782-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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